N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide
Description
N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide is a complex organic compound that stands out due to its unique spirocyclic structure and multiple functional groups. It finds significance in various domains, including medicinal chemistry, due to its potential therapeutic properties.
Properties
IUPAC Name |
N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-13-25(14-4-2)21(27)17-5-7-18(8-6-17)24-22(28)26-19-9-10-20(26)16-23(15-19)11-12-23/h3-8,19-20H,1-2,9-16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBMCYDURCWSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)NC(=O)N2C3CCC2CC4(C3)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. Starting with commercially available precursors, the process includes steps such as:
Formation of the spiro[8-azabicyclo[3.2.1]octane] skeleton: : This step can be achieved via a cyclization reaction involving a bridged bicyclic precursor.
Introduction of the N-[4-[bis(prop-2-enyl)carbamoyl]phenyl] moiety: : This involves amide bond formation using prop-2-enylamine derivatives and suitable coupling agents.
Final assembly and purification: : The final product is obtained through purification methods like chromatography.
Industrial Production Methods: Industrial synthesis may utilize similar routes but optimized for large-scale production. This includes using robust reaction conditions, efficient catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly at the prop-2-enyl groups, leading to the formation of epoxides or aldehydes.
Reduction: : The compound may be reduced at various positions, affecting the nitrogen or carbonyl groups.
Substitution: : Halogenation or alkylation reactions can occur at reactive positions on the phenyl or spirocyclic structure.
Common Reagents and Conditions:
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution conditions: : Using halides or alkylating agents in the presence of base catalysts.
Major Products:
Epoxides, aldehydes, reduced amine derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
Serves as a building block for synthesizing more complex spirocyclic compounds.
Used in studying stereochemistry due to its rigid spirocyclic core.
Biology
Investigated for its binding affinities to various biological targets, including receptors and enzymes.
Used in the development of probes for biological imaging due to its distinctive structure.
Medicine
Explored for potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer properties.
Studied for its role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Industry
Utilized in the synthesis of novel materials with unique properties, such as polymers with specific mechanical and chemical characteristics.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its spirocyclic structure allows for tight binding and modulation of biological pathways. The exact mechanism may involve:
Binding to enzyme active sites: , inhibiting or activating their function.
Interacting with receptor sites: , altering signal transduction pathways.
Comparison with Similar Compounds
Conclusion
N-[4-[bis(prop-2-enyl)carbamoyl]phenyl]spiro[8-azabicyclo[321]octane-3,1'-cyclopropane]-8-carboxamide is a fascinating compound with diverse applications in various fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
